molecular formula C9H9BrO3 B1440884 2-Bromomethyl-3-methoxybenzoic acid CAS No. 857652-06-3

2-Bromomethyl-3-methoxybenzoic acid

Cat. No. B1440884
M. Wt: 245.07 g/mol
InChI Key: FJMAWVQPIPVAMC-UHFFFAOYSA-N
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Description

“2-Bromomethyl-3-methoxybenzoic acid” is a chemical compound with the molecular formula C9H9BrO3 . It has a molecular weight of 245.07 . The compound is a yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Bromomethyl-3-methoxybenzoic acid” is 1S/C9H9BrO3/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-4H,5H2,1H3,(H,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromomethyl-3-methoxybenzoic acid” are not available, similar compounds often undergo reactions such as protodeboronation of alkyl boronic esters .


Physical And Chemical Properties Analysis

“2-Bromomethyl-3-methoxybenzoic acid” is a yellow solid . It has a molecular weight of 245.07 .

Scientific Research Applications

  • Organic Chemistry - Synthesis of 4-methoxymethylbenzoic acid

    • The compound can be used in the synthesis of 4-methoxymethylbenzoic acid . The product obtained in the first step (4-bromomethylbenzoic acid) is not lachrymatory, unlike most benzyl halides .
    • The reaction involves the use of NBS and chlorobenzene as a solvent . The final product can be purified by crystallization in warm 95% ethanol, filtered, and dried .
  • Organic Chemistry - Protodeboronation of Pinacol Boronic Esters

    • The compound can potentially be used in the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .
    • This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Organic Chemistry - Analysis of the ortho effect

    • The compound could potentially be used in the analysis of the ortho effect, specifically studying the acidity of 2-substituted benzoic acids .
    • The substituent effects were evaluated by calculations at the B3LYP/6-311+G (d,p) level by means of isodesmic reactions, separately for the acid molecules and for their anions .
    • An intramolecular hydrogen bond, affecting the acidity moderately, was found only in the case of 2-methoxy- and 2-dimethylaminobenzoic acids .
  • Chemical Analysis - Mass Spectrometry

    • The compound could be used in mass spectrometry for chemical analysis .
    • The mass spectra of the compound can be obtained and analyzed to understand its chemical structure and properties .

properties

IUPAC Name

2-(bromomethyl)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMAWVQPIPVAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromomethyl-3-methoxybenzoic acid

Synthesis routes and methods

Procedure details

for the synthesis of the title compound, 6.64 g (0.040 mol) of 3-methoxy-2-methylbenzoic acid, 7.1 g (0.040 mol) of NBS and 0.25 g of AIBN in 150 ml of chlorobenzene are reacted by method H (variant 1).
Quantity
6.64 g
Type
reactant
Reaction Step One
Name
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Reimann, F Grasberger, K Polborn - Monatshefte für Chemie/Chemical …, 2003 - Springer
Certain benzylated oxazoloisoquinolinones readily available from Reissert compounds provided an efficient access to 8-oxoprotoberberines in three steps. A series of these new …
Number of citations: 26 link.springer.com

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